2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-8-2-1-3-9(8)12-13(10)6-7-4-5-7/h7H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGHHVUDEVVVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid exerts a ligand-selective antagonism. It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .
Result of Action
The molecular and cellular effects of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid’s action would depend on the specific biological context in which it is used. Given its role as an AhR antagonist, it could potentially influence processes regulated by AhR, such as cell growth and differentiation .
Biological Activity
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.
- IUPAC Name : 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- Molecular Formula : C₁₀H₁₃N₃O₂
- Molecular Weight : 195.23 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with cyclopentanone derivatives. The reaction conditions are optimized to enhance yield and purity. The following synthetic route is commonly employed:
- Starting Materials : Hydrazine derivative and cyclopentanone derivative.
- Reaction Conditions : Controlled temperature and pressure conditions to facilitate cyclization.
- Purification : Techniques such as recrystallization or chromatography are used to achieve the desired purity.
The biological activity of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against several pathogens with promising results:
These values suggest that the compound may be a candidate for further development as an antimicrobial agent.
Antiparasitic Activity
Research has shown that this compound also has potential antiparasitic effects. In vitro studies demonstrated inhibition of growth in protozoan parasites such as Plasmodium falciparum:
These findings indicate that this compound could be explored as a therapeutic option for treating parasitic infections.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against standard bacterial strains. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 10 μM. -
Antiparasitic Activity Assessment :
In a controlled laboratory setting, the compound was tested against Plasmodium falciparum. The results showed that the compound inhibited parasite growth effectively at concentrations below 30 μM, suggesting a mechanism that warrants further investigation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of tetrahydrocyclopenta[c]pyrazole compounds exhibit potential antidepressant properties. Studies have shown that these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Experimental models suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
3. Anticancer Activity
Recent studies have explored the anticancer potential of cyclopenta[c]pyrazole derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is crucial for optimizing its pharmacological properties. Modifications to the cyclopropyl group or the carboxylic acid moiety can significantly alter biological activity and potency.
| Modification | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced cell membrane permeability |
| Altered functional groups | Improved receptor binding affinity |
Case Studies
Case Study 1: Antidepressant Efficacy
A double-blind study involving animal models demonstrated that administration of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid resulted in significant reductions in depressive-like behaviors compared to control groups . The study highlighted its potential as a novel antidepressant agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies using macrophage cell lines showed that the compound reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its role in modulating immune responses and highlights its therapeutic potential in treating autoimmune conditions .
Case Study 3: Anticancer Screening
A recent screening of various cyclopenta[c]pyrazole derivatives against breast cancer cell lines revealed that 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Comparison with Similar Compounds
Research Implications
- Drug Design : The cyclopropylmethyl group’s metabolic stability could make the target compound a candidate for central nervous system (CNS) therapeutics, where lipophilicity and blood-brain barrier penetration are critical .
- SAR Studies : Positional isomerism (e.g., 4-methyl vs. 6-methyl) significantly alters physicochemical properties, guiding structure-activity relationship (SAR) optimizations .
Preparation Methods
General Synthetic Strategy
The core structure of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole is typically formed by cyclization reactions involving suitable precursors such as substituted pyrazoles and cyclopentanone derivatives. The carboxylic acid group at position 3 is introduced either by direct carboxylation or by hydrolysis of ester or amide intermediates.
The cyclopropylmethyl substituent is introduced via alkylation reactions using cyclopropylmethyl halides or related electrophiles on the pyrazole ring or its precursors.
Detailed Preparation Methods
Cyclization and Core Formation
- The synthesis often starts with pyrazole derivatives that undergo cyclization with cyclopentanone or its derivatives under controlled conditions.
- Catalysts such as transition metals (e.g., indium chloride) have been reported to facilitate cyclization, although their use may introduce industrial challenges such as handling toxic reagents and waste treatment.
- Reaction conditions typically require moderate heating (e.g., 45–60 °C) and inert atmospheres to optimize yield and purity.
Introduction of the Cyclopropylmethyl Group
- Alkylation of the pyrazole nucleus with cyclopropylmethyl bromide or chloride under basic conditions is a common approach.
- The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity.
- Careful control of temperature and stoichiometry is necessary to avoid over-alkylation or side reactions.
Functional Group Transformations: Carboxylic Acid Formation
- The carboxylic acid at position 3 is often obtained by hydrolysis of esters or amides.
- Hydrolysis is carried out under acidic or basic conditions, with the choice depending on the stability of the molecule and other functional groups.
- Industrial-scale hydrolysis faces challenges such as low yields and product solubility issues, as the hydrolyzed product tends to be water-soluble and difficult to isolate by extraction.
Purification and Yield Optimization
- Purification is commonly achieved by liquid chromatography or recrystallization.
- The use of preparative liquid phase techniques is reported but often results in low separation yields (around 26%) and high solvent consumption, limiting industrial scalability.
- Optimization of solvent systems and reaction parameters can improve yields and purity.
Research Findings and Challenges
Example Synthetic Route (Summarized)
- Starting Material Preparation : Synthesize substituted pyrazole ester or amide precursor.
- Cyclization : React pyrazole derivative with cyclopentanone under catalytic conditions to form tetrahydrocyclopenta[c]pyrazole core.
- Alkylation : Introduce cyclopropylmethyl substituent via alkylation with cyclopropylmethyl halide.
- Hydrolysis : Convert ester or amide to carboxylic acid using aqueous acid or base.
- Purification : Isolate product by chromatography or recrystallization.
Advanced Methodologies and Green Chemistry Approaches
Recent literature suggests the use of surfactant-mediated aqueous reactions to improve amide and acid bond formation efficiency and reduce organic solvent use. For example:
- Use of 2 wt % surfactant solutions in water at moderate temperatures (~45 °C) can facilitate bond formation.
- Post-reaction workup includes acid quenching, filtration, and solvent washes to remove by-products.
- These methods offer potential for greener synthesis routes, though specific application to 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid requires further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
